![molecular formula C22H19N3O3S3 B2737207 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-30-5](/img/structure/B2737207.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound contains several structural components including a benzo[d]thiazol-2-yl group, a phenyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d]thiazol-2-yl and phenyl groups are aromatic, which could contribute to the compound’s stability and reactivity . The thiophen-2-ylsulfonyl and pyrrolidine-2-carboxamide groups could also influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its structural components. For example, the benzo[d]thiazol-2-yl and phenyl groups could participate in electrophilic aromatic substitution reactions . The thiophen-2-ylsulfonyl and pyrrolidine-2-carboxamide groups could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of aromatic groups could contribute to its stability, while the presence of the sulfonyl and carboxamide groups could influence its solubility .Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant effects. In a study evaluating its efficacy against experimental epilepsy models, the derivative 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) demonstrated remarkable activity. Its ED50 values were 82.5 μmol/kg (MES) and 510.5 μmol/kg (sc PTZ), surpassing reference antiepileptic drugs like phenytoin and ethosuximide .
Antioxidant Properties
While not explicitly studied for antioxidant activity, the presence of benzothiazole and thiophene moieties suggests potential antioxidant effects. Further investigations could explore its radical-scavenging abilities using assays like the DPPH radical assay .
Enzyme Inhibition
The compound’s structure hints at possible enzyme inhibition. It may interact with enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). In vitro assays can assess its inhibitory potential against these enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s .
Molecular Modeling and QSAR Studies
Computational approaches, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide insights into its binding interactions with enzymes and DNA. These investigations help optimize its pharmacological properties .
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c26-21(18-10-5-13-25(18)31(27,28)20-12-6-14-29-20)23-16-8-2-1-7-15(16)22-24-17-9-3-4-11-19(17)30-22/h1-4,6-9,11-12,14,18H,5,10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAHUALSRLWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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